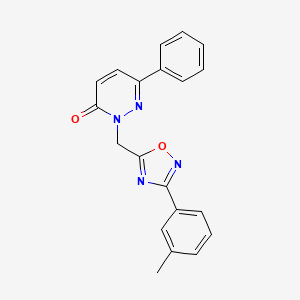
6-phenyl-2-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one
Overview
Description
6-phenyl-2-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C20H16N4O2 and its molecular weight is 344.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 6-phenyl-2-((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyridazin-3(2H)-one is a member of the pyridazine family and incorporates an oxadiazole moiety, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The key steps include the formation of the oxadiazole ring and subsequent coupling with the pyridazine derivative. The use of various catalysts and solvents can influence yield and purity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and pyridazine structures. For instance, derivatives have demonstrated significant cytotoxicity against various cancer cell lines. In vitro assays showed that these compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 12.5 | Apoptosis induction |
| This compound | HeLa (cervical cancer) | 10.0 | Cell cycle arrest |
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against various bacterial strains. Studies employing disk diffusion methods revealed that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 13 |
| Pseudomonas aeruginosa | 12 |
The biological activity is believed to stem from the interaction of the oxadiazole and pyridazine moieties with cellular targets such as enzymes and receptors involved in cell proliferation and apoptosis. The compound may inhibit key enzymes or modulate signaling pathways related to cancer progression and microbial resistance.
Case Studies
- Anticancer Study : A study evaluated the effects of the compound on MCF-7 breast cancer cells. Results indicated a dose-dependent decrease in cell viability with significant morphological changes consistent with apoptosis.
- Antimicrobial Study : In a comparative study involving various synthesized derivatives, this compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA).
Properties
IUPAC Name |
2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-6-phenylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-14-6-5-9-16(12-14)20-21-18(26-23-20)13-24-19(25)11-10-17(22-24)15-7-3-2-4-8-15/h2-12H,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEMCTOLKWFWECQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















